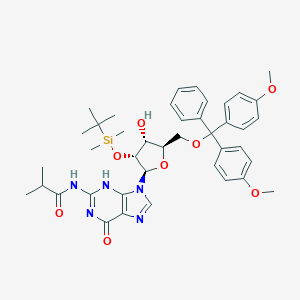

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

Overview

Description

“5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is a guanosine derivative . It is used for silyl protection of ribonucleosides . It has a molecular weight of 769.97 . It is a solid substance and is stored at 4°C, protected from light .

Synthesis Analysis

The synthesis of “5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” involves an oxime opening of the 5’ position and a methylation at the 2’ position . It is also used in the preparation of synthetic RNA derivatives .Molecular Structure Analysis

The molecular structure of “5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is C41H51N5O8Si . The nucleotide analog is modified on the ribose moiety .Chemical Reactions Analysis

“5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is a nucleoside that is made using an oxime opening of the 5’ position and a methylation at the 2’ position .Physical And Chemical Properties Analysis

“5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is a solid substance . It has a molecular weight of 769.97 . It is stored at 4°C, protected from light .Scientific Research Applications

Chemical Synthesis and Oligonucleotide Modification

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine plays a significant role in the field of chemical synthesis and oligonucleotide modification. It is used in the preparation of fully protected diisopropylamino-beta-cyanoethyl ribonucleoside phosphoramidites, which constitutes a reliable method for preparing fully active RNA. This method demonstrates high stepwise coupling yields and simplifies the deprotection process of oligoribonucleotides, making it efficient for the synthesis of complex RNA structures like microhelix, minihelix, and catalytic ribozymes (Scaringe, Francklyn, & Usman, 1990).

Advancements in Oligonucleotide Synthesis

Studies have explored the selective cleavage of protective groups from sugar-modified guanosines, including 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine, to incorporate them into oligo-RNA. This research has facilitated the development of more efficient and precise methods for oligonucleotide synthesis, which is crucial for various biotechnological and medical applications (Földesi, Trifonova, Dinya, & Chattopadhyaya, 1999).

Structural Analysis in Liquid Crystals

Guanosine derivatives like 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine have been studied for their ability to form various lyotropic phases in liquid crystals. These studies contribute to the understanding of the structural behavior of guanosine derivatives in different environments, which is important for designing novel materials and understanding biological processes (Mariani, Miranda De Morais, Gottarelli, Spada, Delacroix, & Tondelli, 1993).

Application in mRNA Synthesis

Research has also been conducted on the synthesis and properties of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine derivatives for their application in mRNA synthesis. This includes the development of protected N2-tritylguanosine derivatives and their utilization in oligonucleotide synthesis, playing a critical role in advancing mRNA therapeutic technologies (Hata, Gokita, Sakairi, Yamaguchi, Sekine, & Ishido, 1982).

Involvement in tRNA Methylation

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is implicated in the methylation of tRNA, an essential process in gene expression and protein synthesis in eukaryotes. This methylation is critical for the proper functioning of the genetic translation machinery, highlighting the compound's importance in fundamental cellular processes (Ehrenhofer-Murray, 2017).

Enhancing Oligonucleotide Stability

Studies have shown the potential of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine in enhancing the stability of oligonucleotides under various conditions. This stability is crucial for the practical application of oligonucleotides in therapeutic and diagnostic settings (Shchur, Burankova, Zhauniarovich, Dzichenka, Usanov, & Yantsevich, 2021).

Mechanism of Action

- The primary target of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is not explicitly mentioned in the available literature. However, it is commonly used for silyl protection of ribonucleosides . This suggests that it interacts with specific functional groups in ribonucleosides, likely through covalent bonding or hydrogen interactions.

- 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine disrupts replication processes. Its extraordinary configuration enables it to interfere with essential cellular functions, making it highly efficacious against antiviral and anticancer targets .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNKJFOIJGYRG-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472584 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

CAS RN |

81279-39-2 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)